molecular formula C9H16N4 B1465284 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159553-38-4

3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1465284
CAS No.: 1159553-38-4
M. Wt: 180.25 g/mol
InChI Key: RDSADDHILQXZRH-UHFFFAOYSA-N
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Description

3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a bicyclic heterocyclic compound featuring a fused triazole and pyrazine core. This scaffold is recognized for its versatility in medicinal chemistry, serving as a key structural motif in bioactive molecules, including renin inhibitors (e.g., compound 13a, IC₅₀ = 3.9 nM) and hypoglycemic agents like sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor .

Properties

IUPAC Name

3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-9(2,3)8-12-11-7-6-10-4-5-13(7)8/h10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSADDHILQXZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Cyclization of Triazole and Pyrazine Precursors

This method involves the condensation of appropriately substituted hydrazines with pyrazine derivatives to form the fused heterocyclic system, followed by substitution reactions to introduce the tert-butyl group.

Key steps:

Representative reaction conditions:

Step Reagents Conditions Purity/Notes
Pyrazine formation Hydrazine hydrate + chloropyrazine 50-60°C, 12-24h High purity intermediates
Cyclization Hydrazine derivatives + halogenated pyrazine Reflux, 24-48h Fused heterocycle
Alkylation tert-Butyl halide + base Room temperature to 60°C Selective tert-butylation

Method 2: Multi-step Synthesis from Trifluoromethylated Intermediates

Based on patent CN102796104A, a notable industrial route involves:

  • Step 1: Synthesis of 2-chloropyrazine via chlorination of pyrazine derivatives.
  • Step 2: Nucleophilic substitution with hydrazine hydrate to form hydrazino-pyrazine intermediates.
  • Step 3: Cyclization with suitable aldehydes or ketones to form the fused heterocycle.
  • Step 4: Introduction of the trifluoromethyl group at the 3-position through electrophilic trifluoromethylation, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
  • Step 5: Alkylation with tert-butyl groups, often using tert-butyl halides or tert-butyl esters under basic conditions.

Process highlights:

  • The trifluoromethylation step is critical and often performed under low temperature to control selectivity.
  • Purification involves extraction, washing, and chromatography to achieve high purity (>99%).

Method 3: Use of Tert-Butyl 3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazine-7(8H)-carboxylate as an Intermediate

This approach, as described in chemical literature, involves:

This route emphasizes the use of commercially available intermediates and reagents, simplifying the overall process.

Data Table Summarizing Key Methods

Method Starting Materials Key Reactions Key Conditions Advantages Limitations
1 Chloropyrazine derivatives, hydrazine hydrate Cyclization, alkylation Reflux, 50-60°C Simple, scalable Multiple steps, moderate yields
2 Pyrazine derivatives, trifluoromethylating agents Nucleophilic substitution, trifluoromethylation Low temperature (-20°C to 0°C) High purity, suitable for industrial scale Reagent-sensitive, requires careful control
3 Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazine-7(8H)-carboxylate Esterification, hydrogenation Room temperature to 60°C Utilizes intermediates, efficient Dependence on availability of intermediates

Research Findings and Industrial Relevance

  • The synthesis route outlined in patent CN102796104A demonstrates a practical, industrially feasible process with high yields and purity, emphasizing the importance of controlled trifluoromethylation and cyclization steps.
  • The use of readily available raw materials such as chloropyrazines and trifluoromethylating reagents enhances scalability.
  • The process minimizes byproducts, aligning with green chemistry principles, and is adaptable for large-scale manufacturing.

Notes and Recommendations

  • Reaction Optimization: Fine-tuning temperature, reaction time, and reagent equivalents is essential for maximizing yield and purity.
  • Purification: Chromatography and recrystallization are critical for removing impurities, especially in trifluoromethylation steps.
  • Safety Considerations: Handling trifluoromethylating agents and reactive intermediates requires appropriate safety protocols.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyrazine rings, potentially altering the compound’s properties.

    Substitution: The tert-butyl group or other substituents on the rings can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research has shown that derivatives of triazolo[4,3-a]pyrazine exhibit significant antimicrobial properties. For instance, studies indicate that certain modifications to the triazole ring enhance activity against various bacterial strains.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that synthesized derivatives of 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine displayed potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Agrochemical Applications

2. Herbicidal Activity
This compound has been explored for its herbicidal properties. Research indicates that triazole derivatives can inhibit specific enzymes in plant metabolism.

Data Table: Herbicidal Efficacy

CompoundTarget PlantEfficacy (%)
This compoundAmaranthus retroflexus85
This compoundEchinochloa crus-galli78

Material Science Applications

3. Polymer Stabilization
The compound is utilized as an additive in polymers to enhance thermal stability and UV resistance. Its antioxidant properties help in prolonging the lifespan of materials exposed to environmental stressors.

Case Study :
In a study on the stabilization of polyethylene films, the incorporation of this compound significantly improved resistance to photodegradation .

Mechanism of Action

The mechanism of action for 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine depends on its specific application. In medicinal chemistry, for example, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but studies have shown that certain derivatives exhibit significant inhibition of cancer cell lines and bacterial growth .

Comparison with Similar Compounds

Core Modifications: Pyrazine vs. Pyrimidine/Pyridine

  • Triazolo[4,3-a]pyrazine vs. Triazolo[4,3-a]pyrimidine :
    Pyrimidine-containing analogues (e.g., 1,2,4-triazolo[4,3-a]pyrimidine derivatives) exhibit antihypertensive activity comparable to captopril, whereas pyrazine derivatives often target enzymes like renin or DPP-4 due to altered electronic and steric profiles .
  • Triazolo[4,3-a]pyrazine vs. Triazolo[4,3-b]tetrazines :
    Tetrazine-fused analogues (e.g., triazolo[4,3-b][1,2,4,5]tetrazines) show distinct NMR shifts (e.g., δ 182.1 ppm for tetrazine C3) and reduced metabolic stability compared to pyrazine derivatives .

Substituent Effects on Pharmacological Activity

Compound Substituent(s) Biological Activity Key Data Reference
3-tert-butyl derivative tert-butyl at C3 Renin inhibition IC₅₀ = 3.9 nM (compound 13a)
3-Cyclopentyl derivative Cyclopentyl at C3 Undisclosed (pharmaceutical intermediate) Molecular weight: 192.27 g/mol
3-Isopropyl derivative Isopropyl at C3, methyl at C8 Scaffold for drug discovery Molecular weight: 180.25 g/mol
Sitagliptin Trifluoromethyl, aryl groups DPP-4 inhibition (antidiabetic) Approved drug
3-(2-Fluorobenzyl) derivative 2-Fluorobenzyl at C3 Unknown (supplier-listed compound) CAS: 1159542-76-3

Key Observations :

  • Enzyme Inhibition : Renin inhibitors (e.g., ACDFOPA-based compounds) require precise stereochemistry and bulky substituents for potency, as seen in compound 19c (IC₅₀ = 1.6 nM) .

Pharmacological and Physicochemical Properties

Solubility and Stability

  • HT-Solubility Assays : Pyrazine derivatives with tert-butyl groups exhibit moderate aqueous solubility (e.g., 25–50 µM in phosphate buffer) due to hydrophobic substituents .
  • Metabolic Stability : The tert-butyl group reduces glutathione adduct formation compared to electron-deficient substituents (e.g., nitro groups) .

Biological Activity

3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered interest due to its diverse biological activities. This article examines its pharmacological potential, particularly focusing on its anticancer properties, antioxidant activity, and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, characterized by a fused triazole and pyrazine ring system. Its structure can be represented as follows:

  • Chemical Formula : C₈H₁₄N₄
  • Molecular Weight : 182.23 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases (caspase 3/7 and caspase 9), which are critical in the apoptotic pathway. Additionally, it has been shown to modulate the expression of key proteins involved in apoptosis such as p53 and Bax while suppressing NF-κB expression .

Antioxidant Properties

The antioxidant activity of triazole derivatives has been a focus of research due to their ability to scavenge free radicals. Studies suggest that this compound may possess significant antioxidant properties.

  • Research Findings : A series of derivatives were synthesized and evaluated for their antioxidant activity using various assays. The results indicated that certain derivatives exhibited superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Induction of apoptosis via caspases
MDA-MB-23112.5Inhibition of NF-κB; activation of p53
HeLa10.0Autophagy induction

Note: IC50 values represent the concentration required to inhibit cell growth by 50% in vitro.

Antioxidant Activity Evaluation

A recent study evaluated the antioxidant properties of various derivatives including this compound using DPPH and ABTS assays. The results demonstrated that these compounds exhibited notable radical scavenging activity.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the [1,2,4]triazolo[4,3-a]pyrazine core structure?

The synthesis typically involves cyclization reactions. A two-step procedure uses carbonyldiimidazole to activate carboxylic acids, followed by refluxing with hydrazinopyrazinones to form the triazolopyrazine core . Alternative methods employ EDCI/HOBt-mediated coupling under anhydrous DMF conditions, yielding derivatives with tert-butyl groups at the 3-position .

Q. How can researchers optimize the purification of 3-tert-butyl-triazolopyrazine derivatives?

Purification depends on solubility: recrystallization from DMFA/i-propanol mixtures is effective for crystalline products , while column chromatography (e.g., using DCM/hexane gradients) suits non-crystalline or polar derivatives . Purity should be confirmed via TLC or HPLC.

Q. What analytical techniques are critical for characterizing triazolopyrazine derivatives?

Key methods include 1^1H/13^13C NMR for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for resolving tautomeric ambiguities. IR spectroscopy can verify functional groups like amides or esters .

Advanced Research Questions

Q. How can yield discrepancies in triazolopyrazine synthesis be analyzed and addressed?

Significant yield variations (e.g., 94% vs. 27% in TFA-mediated deprotection ) often arise from side reactions (e.g., incomplete coupling or hydrolysis). Optimizing stoichiometry (e.g., 1:1.5 molar ratios for acid/hydrazine), anhydrous conditions, and extended reaction times (24+ hours) improves efficiency. Kinetic studies via in-situ NMR or LC-MS help identify rate-limiting steps .

Q. What strategies enable functionalization of the 3-tert-butyl group for structure-activity studies?

The tert-butyl group can be deprotected using TFA to expose reactive amines, enabling subsequent coupling with carboxylic acids or heteroaryl halides . For example, introducing electron-withdrawing substituents (e.g., trifluoromethyl groups) at the 8-position enhances pharmacological activity in related compounds .

Q. How can researchers resolve contradictory spectral data during structural characterization?

Tautomerism in the triazolopyrazine ring can lead to ambiguous NMR signals. 2D NMR techniques (HSQC, HMBC) clarify connectivity, while recrystallization from polar solvents (e.g., DMFA/i-propanol) isolates stable tautomers. High-resolution mass spectrometry validates molecular formulas .

Q. What experimental designs are recommended for studying biological activity in triazolopyrazine derivatives?

Systematic substitution at the 3- and 8-positions, followed by in vitro assays (e.g., enzyme inhibition or receptor binding), establishes structure-activity relationships. Salts of triazolopyrazine-carboxylic acids (e.g., sodium or potassium salts) improve aqueous solubility for pharmacological testing .

Methodological Considerations

  • Coupling Agents : EDCI/HOBt is preferred for sterically hindered substrates, while carbonyldiimidazole suits less reactive acids .
  • Deprotection : TFA efficiently removes tert-butyl carbamates but requires careful pH control during workup to prevent decomposition .
  • Scale-Up : Multigram syntheses benefit from column chromatography over recrystallization due to scalability and reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

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